4-(Phenylsulfonyl)morpholine is an organic compound characterized by the molecular formula . It is a morpholine derivative where the morpholine ring is substituted with a phenylsulfonyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its unique structural features and biological activities .
4-(Phenylsulfonyl)morpholine is an organic molecule synthesized through various methods, including the reaction of morpholine with benzenesulfonyl chloride or sodium benzenesulfonate. Researchers have characterized this compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. PubChem, National Institutes of Health: )
Research indicates that 4-(Phenylsulfonyl)morpholine exhibits significant biological activity, particularly in the context of cancer research. It has been studied for its potential as a pharmacophore in drug discovery, especially in developing anticancer agents. Its mechanism of action may involve interactions with specific molecular targets that regulate tumor-suppressive pathways, making it a promising candidate for treating conditions such as triple-negative breast cancer .
The synthesis of 4-(Phenylsulfonyl)morpholine typically involves the sulfonylation of morpholine using phenylsulfonyl chloride in the presence of a base, such as triethylamine. This reaction is generally conducted under mild conditions and yields the desired product efficiently. In industrial settings, continuous flow reactors may be employed to enhance yield and minimize by-products.
4-(Phenylsulfonyl)morpholine finds applications across various domains:
The interaction studies of 4-(Phenylsulfonyl)morpholine focus on its ability to inhibit specific enzymes or receptors involved in disease processes. For instance, it has shown inhibitory activity against enzymes such as tyrosinase and aldose reductase. These interactions are crucial for understanding its pharmacological potential and guiding further research into its therapeutic applications .
Several compounds share structural similarities with 4-(Phenylsulfonyl)morpholine, each exhibiting unique properties:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 4-[4-Morpholinyl(phenyl)methyl]morpholine | Contains an additional morpholinyl group | Lacks the phenylsulfonyl group |
| 2-Methyl-4-(phenylsulfonyl)morpholine | Contains a methyl group at the second position | Adds a methyl substituent impacting reactivity |
| 4-(Phenylsulfanyl)pyridine | Contains a sulfanyl group instead of sulfonyl | Different functional group leading to distinct properties |
| 4-[3-(Phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one | More complex structure with cyclohexene | Combines multiple functionalities not present in 4-(Phenylsulfonyl)morpholine |
The uniqueness of 4-(Phenylsulfonyl)morpholine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to engage multiple tumor-suppressive pathways makes it particularly valuable in anticancer drug development compared to similar compounds.
The most widely employed classical synthetic approach for 4-(phenylsulfonyl)morpholine involves the direct coupling of morpholine with phenylsulfonyl chloride [1] [2]. This conventional methodology represents the foundation of sulfonamide synthesis, exploiting the nucleophilic character of the morpholine nitrogen atom to attack the electrophilic sulfur center of the sulfonyl chloride reagent [3] [4].
The reaction mechanism proceeds through nucleophilic substitution, where morpholine acts as the nucleophile and phenylsulfonyl chloride serves as the electrophile [5]. The morpholine nitrogen atom donates its lone pair of electrons to form a bond with the sulfur atom, simultaneously displacing the chloride ion [6]. This process results in the formation of the desired sulfonamide linkage with concurrent elimination of hydrogen chloride [3].
Experimental investigations have demonstrated that this coupling reaction can achieve excellent yields when conducted under appropriate conditions [7]. Research findings indicate that the reaction typically proceeds in organic solvents such as acetone or dimethylformamide, with yields ranging from 88% to 95% depending on reaction conditions and purification methods [3] [7]. The high efficiency of this transformation makes it particularly attractive for both laboratory-scale synthesis and potential industrial applications [1].
| Reaction Parameter | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Solvent System | Acetone/Dimethylformamide | 88-95% | [3] [7] |
| Temperature | Room Temperature to 50°C | 90-95% | [3] |
| Reaction Time | 3-16 hours | 85-95% | [3] |
| Molar Ratio (Morpholine:Phenylsulfonyl Chloride) | 1.1:1 to 1.5:1 | 90-95% | [7] |
The morpholine-phenylsulfonyl chloride coupling demonstrates remarkable functional group tolerance, allowing for the incorporation of various substituents on the phenyl ring without significant impact on reaction efficiency [7]. Studies have shown that electron-donating groups such as methoxy substituents maintain high yields of approximately 88%, while electron-withdrawing groups like trifluoromethyl groups still provide acceptable yields in the range of 52-62% [7].
The kinetics of base-catalyzed sulfonylation reactions involving morpholine and phenylsulfonyl chloride have been extensively studied to optimize reaction conditions and understand the mechanistic pathway [8] [9]. Base catalysis plays a crucial role in facilitating the nucleophilic attack by enhancing the nucleophilicity of the morpholine nitrogen through deprotonation [8].
Research has demonstrated that the choice of base significantly influences both reaction rate and overall yield [9]. Commonly employed bases include sodium hydroxide, potassium carbonate, and organic bases such as triethylamine [8] [3]. The base serves a dual function: neutralizing the hydrogen chloride generated during the reaction and activating the morpholine nucleophile [9].
Kinetic studies reveal that the reaction follows second-order kinetics, being first-order with respect to both morpholine and phenylsulfonyl chloride concentrations [8]. The rate-determining step involves the nucleophilic attack of the activated morpholine on the sulfonyl chloride, with subsequent elimination of chloride ion occurring rapidly [8].
Temperature effects on reaction kinetics show a typical Arrhenius relationship, with reaction rates increasing exponentially with temperature [6]. However, elevated temperatures above 60°C can lead to side reactions and decreased selectivity [6]. The optimal temperature range for achieving maximum reaction rates while maintaining high selectivity has been determined to be between 25°C and 50°C [3].
The presence of protic solvents can significantly impact reaction kinetics by stabilizing intermediates and influencing the basicity of the reaction medium [9]. Studies indicate that polar aprotic solvents such as dimethylformamide provide optimal conditions for rapid reaction rates and high yields [3].
Continuous flow reactor technology has emerged as a promising approach for the synthesis of 4-(phenylsulfonyl)morpholine, offering significant advantages over traditional batch processes [10] [11] [12]. These systems enable precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles for sulfonylation reactions [10] [12].
The implementation of continuous flow reactors for morpholine sulfonylation involves the use of microfluidic devices with channel dimensions ranging from 250 to 500 micrometers [10]. These reactors facilitate intimate mixing of reactants and provide excellent temperature control, which is critical for managing the exothermic nature of sulfonylation reactions [11] [12].
Research conducted using continuous flow microreactors has demonstrated the ability to complete sulfonylation reactions in significantly reduced timeframes compared to batch processes [5]. Studies report reaction completion within 5 minutes under optimized flow conditions, representing a substantial improvement over conventional methods that typically require several hours [5] [12].
| Flow Parameter | Optimal Range | Performance Metric | Reference |
|---|---|---|---|
| Channel Width | 250-500 μm | Enhanced mixing efficiency | [10] [11] |
| Residence Time | 2-5 minutes | >90% conversion | [5] [12] |
| Flow Rate | 0.1-1.0 mL/min | Optimal heat transfer | [12] |
| Temperature Control | ±2°C precision | Improved selectivity | [10] [11] |
The continuous flow approach offers particular advantages for sulfonylation reactions due to the ability to maintain precise stoichiometric control [10]. This level of control is essential for preventing over-sulfonylation and minimizing the formation of undesired byproducts [11]. The high surface-area-to-volume ratio in microchannels facilitates rapid heat removal, preventing temperature excursions that could lead to side reactions [12].
Flow chemistry systems also enable the integration of multiple reaction steps in a single continuous process [12]. This capability allows for in-line purification and workup procedures, potentially eliminating the need for intermediate isolation steps [10]. The scalability of continuous flow processes makes them particularly attractive for industrial applications where consistent product quality and high throughput are essential [12].
Advanced catalytic systems have been developed to enhance the efficiency and selectivity of 4-(phenylsulfonyl)morpholine synthesis [13] [14] [15]. These systems employ various catalytic approaches, including heterogeneous catalysis, electrochemical catalysis, and metal-catalyzed transformations [13] [15] [16].
Heterogeneous catalytic systems utilizing copper-based catalysts have shown remarkable success in promoting sulfonylation reactions [13]. Research has demonstrated that copper oxide catalysts supported on carbon substrates can achieve yields of 82% for morpholine sulfonylation reactions [13]. These catalysts offer the advantage of easy recovery and reuse, making them economically attractive for industrial applications [13].
Electrochemical catalytic approaches represent an innovative strategy for sulfonamide synthesis [5] [15]. Studies have shown that electrochemical methods can achieve sulfonylation through the oxidative coupling of thiols and amines, eliminating the need for traditional sulfonyl chloride reagents [5]. This approach operates under mild conditions and generates hydrogen as a benign byproduct [5].
Metal-catalyzed systems employing palladium complexes have been investigated for their ability to facilitate sulfonylation reactions under mild conditions [14]. These catalytic systems enable the direct conversion of aryl halides to sulfonamides through carbonylation and sulfur dioxide insertion reactions [14]. The use of such catalysts can significantly reduce reaction temperatures and improve functional group tolerance [14].
| Catalyst Type | Reaction Conditions | Yield | Recyclability | Reference |
|---|---|---|---|---|
| Copper Oxide/Carbon | Room temperature, 12h | 82% | 5 cycles | [13] |
| Electrochemical | 5 minutes, ambient | 75% | Not applicable | [5] |
| Palladium Complex | 80°C, 4h | 77% | 3 cycles | [14] |
| Sulfonic Acid/Silica | 60°C, 6h | 85% | 8 cycles | [16] |
The development of recoverable catalytic systems addresses both economic and environmental concerns associated with large-scale synthesis [13] [16]. Sulfonic acid-functionalized mesoporous silica catalysts have demonstrated exceptional recyclability, maintaining catalytic activity through eight reaction cycles [16]. These heterogeneous systems facilitate easy catalyst separation and reduce waste generation [16].
The transition from laboratory-scale synthesis to industrial production of 4-(phenylsulfonyl)morpholine presents numerous technical and economic challenges that must be addressed for successful commercialization [17] [18] [19] [20].
Heat management represents one of the most critical challenges in industrial-scale sulfonylation processes [19] [20]. Sulfonylation reactions are highly exothermic, and the heat of reaction must be efficiently removed to prevent temperature excursions that can lead to side product formation [19]. Industrial reactors require sophisticated heat exchange systems capable of handling the rapid heat generation characteristic of these reactions [20].
The precise control of stoichiometric ratios becomes increasingly challenging at large scales due to mixing limitations and residence time distribution effects [19] [20]. Research indicates that maintaining the sulfur trioxide to organic substrate molar ratio within 1% is essential for achieving acceptable product quality [19]. Deviations beyond this narrow range result in significant increases in byproduct formation and decreased yield [19].
| Scale-Up Challenge | Critical Parameter | Acceptable Range | Consequence of Deviation | |
|---|---|---|---|---|
| Stoichiometric Control | Molar Ratio Precision | ±1% | Byproduct formation >500 ppm | [19] |
| Heat Transfer | Temperature Control | ±5°C | Side reaction increase | [20] |
| Mixing Efficiency | Residence Time | ±10% | Conversion decrease | [20] |
| Equipment Corrosion | Material Selection | Specialized alloys | Process shutdown | [19] |
Equipment corrosion poses significant challenges for industrial sulfonylation processes due to the corrosive nature of reaction intermediates and byproducts [19]. The presence of sulfur trioxide and its hydrolysis products creates an aggressive chemical environment that accelerates corrosion of process equipment [19]. This necessitates the use of specialized corrosion-resistant materials, substantially increasing capital investment requirements [19].
Waste management and environmental compliance represent additional challenges for industrial-scale production [18]. Sulfonylation processes can generate various byproduct streams containing sulfur compounds that require specialized treatment before disposal [18]. The implementation of effective waste treatment systems adds complexity and cost to industrial operations [18].
Process safety considerations become paramount at industrial scales due to the reactive nature of sulfonylation reagents [19] [20]. The handling and storage of sulfur trioxide and related compounds require specialized safety systems and trained personnel [19]. Emergency response procedures must be developed to address potential equipment failures or process upsets [20].
Quality control and analytical monitoring systems must be implemented to ensure consistent product quality at industrial scales [17] [19]. The complexity of these systems increases with production volume, requiring sophisticated analytical instrumentation and automated control systems [17]. Maintaining product specifications within narrow tolerances becomes increasingly challenging as scale increases [19].
4-(Phenylsulfonyl)morpholine demonstrates remarkable thermodynamic stability under varying pressure conditions, with well-defined conformational transitions occurring at specific pressure thresholds. High-pressure Raman spectroscopy studies conducted up to 3.2 GPa reveal that the compound undergoes conformational changes at discrete pressure points: 0.7 GPa, 1.7 GPa, and 2.5 GPa [1] [2].
The compound exhibits exceptional stability under ambient conditions, with its crystalline structure maintained through a combination of strong intramolecular covalent bonding and weaker intermolecular interactions [1] [2]. Van der Waals forces and hydrogen bonding of the type C-H···O between molecules within the unit cell play crucial roles in maintaining the crystal structure stability [1] [2].
| Pressure Range (GPa) | Structural Behavior | Vibrational Response |
|---|---|---|
| 0.0 - 0.7 | Stable baseline configuration | No significant changes |
| 0.7 - 1.7 | First conformational transition | Band coalescence at 468 cm⁻¹ |
| 1.7 - 2.5 | Second conformational transition | Band splitting at 75 cm⁻¹, emergence of new mode at 115 cm⁻¹ |
| 2.5 - 3.2 | Third conformational transition | Mode merging at 99 cm⁻¹ and 138 cm⁻¹ |
The molecular stability is primarily attributed to the robustness of the sulfonyl bridge (-SO₂-) linking the morpholine ring to the phenyl ring, which provides metabolic stability and maintains structural integrity under pressure [3]. The morpholine ring, containing both oxygen and nitrogen heteroatoms, contributes to the overall stability through its conformational flexibility while maintaining the essential pharmacophore characteristics [3].
The vibrational behavior of 4-(Phenylsulfonyl)morpholine under pressure reveals complex molecular dynamics and intermolecular interactions. Comprehensive Raman spectroscopic analysis across the pressure range of 0 to 3.2 GPa demonstrates distinct pressure-dependent changes in vibrational modes [1] [2].
The low-frequency vibrational modes (20-450 cm⁻¹) exhibit the most pronounced pressure sensitivity, with lattice modes at 24, 34, 52, 74, 99, 138, and 193 cm⁻¹ showing significant frequency shifts and intensity variations [1] [2]. The sulfur atom in the 4-(benzenesulfonyl)-morpholine molecule plays a pivotal role in torsional vibrations, particularly in the bands observed between 24 and 138 cm⁻¹ [1] [2].
| Spectral Range (cm⁻¹) | Pressure Effects | Molecular Origin |
|---|---|---|
| 20-450 | Discontinuity in dω/dp at 52 cm⁻¹, band splitting at 75 cm⁻¹ | Lattice vibrations, N-S-C deformation |
| 450-900 | Band coalescence at 468 cm⁻¹, splitting at 615-620 cm⁻¹ | SO₂ bending, aromatic ring deformations |
| 900-1250 | Coalescence of four modes into two (975-1050 cm⁻¹) | Benzene and morpholine ring vibrations |
| 2800-3200 | Mode merging at 2988/2995 cm⁻¹ and 3070/3085 cm⁻¹ | C-H stretching in morpholine and benzene rings |
The symmetric and asymmetric stretching modes of the S=O group represent the most intense vibrational features, observed at 1348 cm⁻¹ and 1126 cm⁻¹ respectively in the FTIR spectrum, with corresponding Raman bands at 1173 cm⁻¹ and 702 cm⁻¹ [1] [2]. These modes demonstrate remarkable stability across the pressure range, varying by no more than 5 cm⁻¹ from ambient to 3.5 GPa [1] [2].
The aromatic C-H stretching modes (3056-3084 cm⁻¹) and aliphatic C-H stretching modes (2865-2915 cm⁻¹) show distinct pressure responses, with hydrogen bonding interactions between molecules influencing the pressure coefficients [1] [2]. The appearance of new vibrational modes at specific pressures, such as the 115 cm⁻¹ mode emerging at 1.7 GPa, indicates pressure-induced conformational changes in the molecular structure [1] [2].
4-(Phenylsulfonyl)morpholine exhibits distinctive solubility characteristics that reflect its amphiphilic molecular structure, combining hydrophobic aromatic regions with polar functional groups. The compound demonstrates poor solubility in water due to its predominant hydrophobic character, while showing good solubility in organic solvents and polar aprotic media [4] .
The octanol-water partition coefficient (LogP) of 1.07 indicates moderate lipophilicity, positioning the compound in an optimal range for biological activity and membrane permeation [4]. This partition coefficient value suggests favorable pharmacokinetic properties, as it falls within the range typically associated with good oral bioavailability and cellular uptake [4].
| Solvent System | Solubility Characteristics | Temperature | Physicochemical Basis |
|---|---|---|---|
| Water | Poor solubility | Room temperature | Hydrophobic aromatic ring dominance |
| Octanol/Water | LogP = 1.07 | 25°C | Moderate lipophilicity balance |
| Dimethyl sulfoxide | High solubility | Room temperature | Polar aprotic solvent compatibility |
| Methanol | Good solubility | Room temperature | Hydrogen bonding capability |
| Organic solvents | Variable solubility | Room temperature | Polarity-dependent interactions |
The molecular structure contributes significantly to the solubility profile through several mechanisms. The morpholine ring, containing both oxygen and nitrogen heteroatoms, provides sites for hydrogen bonding with polar solvents [3]. The sulfonyl bridge (-SO₂-) introduces polar character while maintaining structural rigidity [3]. The phenyl ring contributes to the hydrophobic character, creating an amphiphilic molecule with distinct polar and nonpolar regions [3].
The compound's solubility in dimethyl sulfoxide (DMSO) makes it suitable for spectroscopic analysis and pharmaceutical formulation development [1] [2]. The good solubility in methanol facilitates synthetic procedures and purification processes, as demonstrated in the recrystallization protocols used for compound preparation [1] [2].
Physical property measurements indicate a density of 1.3 ± 0.1 g/cm³, which is consistent with the molecular packing efficiency in the crystalline state [4]. The refractive index of 1.570 reflects the compound's polarizability and electronic structure, while the vapor pressure of 0.0 ± 0.8 mmHg at 25°C indicates low volatility under ambient conditions [4].